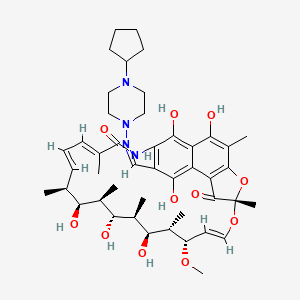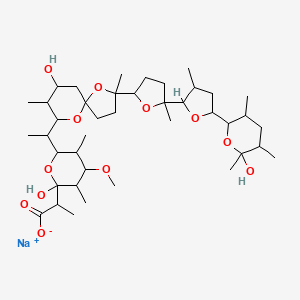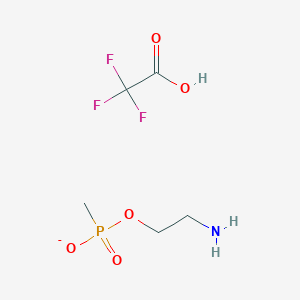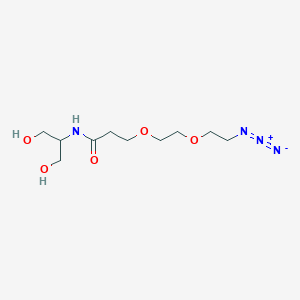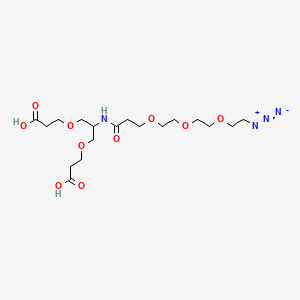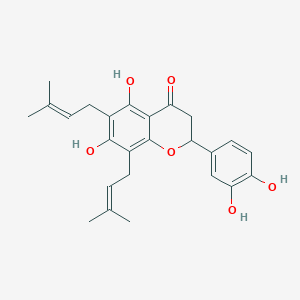
5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone, also known as 6,8-Diprenylorobol, is a compound with the molecular formula C25H26O6 . It has an average mass of 422.470 Da and a monoisotopic mass of 422.172943 Da .
Synthesis Analysis
The synthesis of prenylated flavanones, such as 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone, has been reported in the literature . For example, 5,7-Dihydroxy-8-C-prenylflavanone (glabranin) was synthesized from phloroacetophenone . All new products were characterized based on spectral data .Molecular Structure Analysis
The molecular structure of 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone can be found in various databases . The compound has a complex structure with multiple hydroxyl groups and prenyl side chains .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone include its molecular formula (C25H26O6), average mass (422.470 Da), and monoisotopic mass (422.172943 Da) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone and related compounds have shown significant antimicrobial properties. A study synthesized a similar compound, 4′,5,7-Trihydroxy-3′-prenylflavanone, and tested its antibacterial effects against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound exhibited notable antibacterial activity, suggesting potential applications in antimicrobial therapies (Adib et al., 2008).
Anti-Plasmodial Properties
Flavanone derivatives, closely related to 5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone, have demonstrated anti-plasmodial activity. The study on Erythrina abyssinica, which isolated flavanones like 4',7-dihydroxy-3'-methoxy-5'-prenylflavanone, showed significant activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (Yenesew et al., 2004).
Anti-Cancer Effects
Prenylflavone derivatives, similar to 5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone, have shown potential in cancer treatment. A study on Broussonetia papyrifera identified prenylflavones that exhibited potent anti-proliferation effects on ER-positive breast cancer MCF-7 cells. These compounds also demonstrated the ability to inhibit tumor growth in vivo (Guo et al., 2013).
Biotransformation Studies
Research on the biotransformation of prenylflavanones like isoxanthohumol, a major hop prenylflavanone in beer, has provided insights into the metabolic fates of such compounds in mammalian systems. The study revealed various diastereomeric pairs of oxygenated metabolites, contributing to our understanding of the metabolic processes involving prenylflavanones (Kim et al., 2019).
Propiedades
Número CAS |
151649-32-0 |
|---|---|
Nombre del producto |
5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone |
Fórmula molecular |
C25H28O6 |
Peso molecular |
424.49 |
Nombre IUPAC |
(2S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-8-16-23(29)17(9-6-14(3)4)25-22(24(16)30)20(28)12-21(31-25)15-7-10-18(26)19(27)11-15/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1 |
Clave InChI |
WWFVAIXZPACOBJ-NRFANRHFSA-N |
SMILES |
O=C1C[C@@H](C2=CC=C(O)C(O)=C2)OC3=C1C(O)=C(C/C=C(C)\C)C(O)=C3C/C=C(C)\C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
6,8-Diprenyleriodictyol; 6,8 Diprenyleriodictyol; 6,8-Di-prenyleriodictyol; 6 8 Diprenyleriodictyol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



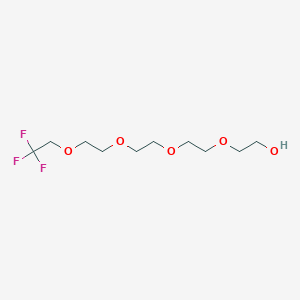
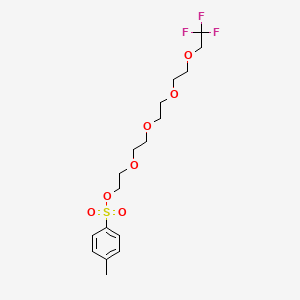
![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)
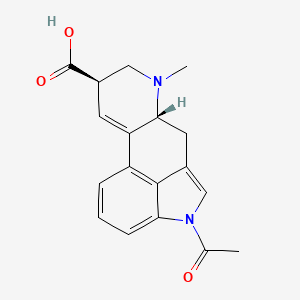
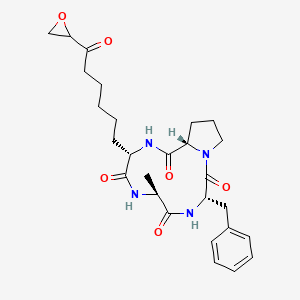

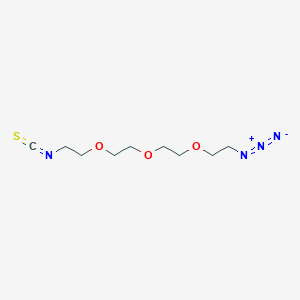

![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)
